molecular formula C7H3Cl3O2 B15128740 3,5-Dichlorophenyl chloroformate

3,5-Dichlorophenyl chloroformate

Cat. No.: B15128740
M. Wt: 225.5 g/mol
InChI Key: HRINFEIZZPVYIB-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl chloroformate is an organic compound with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol . It is widely used in scientific research and industry due to its reactivity and versatility. This compound is a derivative of chloroformic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and a chloroformate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenyl chloroformate can be synthesized through the reaction of 3,5-dichlorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorophenyl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols under basic conditions to form carbonate esters.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    3,5-Dichlorophenol: Formed from hydrolysis.

Scientific Research Applications

3,5-Dichlorophenyl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Phenyl Chloroformate: Similar in structure but lacks the chlorine substituents on the phenyl ring.

    Methyl Chloroformate: Contains a methyl group instead of the phenyl group.

    Benzyl Chloroformate: Contains a benzyl group instead of the phenyl group.

Uniqueness: 3,5-Dichlorophenyl chloroformate is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and makes it suitable for specific synthetic applications that require increased electrophilicity .

Properties

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5 g/mol

IUPAC Name

(3,5-dichlorophenyl) carbonochloridate

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H

InChI Key

HRINFEIZZPVYIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC(=O)Cl

Origin of Product

United States

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